molecular formula C17H17ClN4O2 B8375713 2-Chloro-4-({5-[2-(methylamino)ethoxy]quinazolin-4-yl}amino)phenol

2-Chloro-4-({5-[2-(methylamino)ethoxy]quinazolin-4-yl}amino)phenol

Cat. No. B8375713
M. Wt: 344.8 g/mol
InChI Key: RGCIJOITXOALEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07625908B2

Procedure details

2-Chloro-4-[(5-fluoroquinazolin-4-yl)amino]phenol was reacted with N-methylaminoethanol using an analogous process to that described in Example 3 for the preparation of 2-methyl-4-({5-[2-(methylamino)ethoxy]quinazolin-4-yl}amino)phenol, to give 2-Chloro-4-({5-[2-(methylamino)ethoxy]quinazolin-4-yl}amino)phenol in 96% yield; NMR spectrum (DMSO-d6) 2.41 (s, 3H), 3.05 (t, 2H), 4.36 (t, 2H), 6.97 (d, 1H), 7.12 (d, 1H), 7.31 (d, 1H), 7.63 (1H, dd), 7.70 (t, 1H), 7.96 (s, 1H), 8.47 (s, 1H) 10.47 (bs, 1H); Mass spectrum MH+ 345.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-methyl-4-({5-[2-(methylamino)ethoxy]quinazolin-4-yl}amino)phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([NH:8][C:9]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][C:17]=3F)[N:12]=[CH:11][N:10]=2)[CH:5]=[CH:4][C:3]=1[OH:20].CNC(O)C.CC1C=C(NC2C3C(=CC=CC=3[O:44][CH2:45][CH2:46][NH:47][CH3:48])N=CN=2)C=CC=1O>>[Cl:1][C:2]1[CH:7]=[C:6]([NH:8][C:9]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][C:17]=3[O:44][CH2:45][CH2:46][NH:47][CH3:48])[N:12]=[CH:11][N:10]=2)[CH:5]=[CH:4][C:3]=1[OH:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)NC1=NC=NC2=CC=CC(=C12)F)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(C)O
Step Two
Name
2-methyl-4-({5-[2-(methylamino)ethoxy]quinazolin-4-yl}amino)phenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC(=C1)NC1=NC=NC2=CC=CC(=C12)OCCNC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)NC1=NC=NC2=CC=CC(=C12)OCCNC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.